molecular formula C34H60N12O11S B12541614 L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine CAS No. 674773-05-8

L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine

Katalognummer: B12541614
CAS-Nummer: 674773-05-8
Molekulargewicht: 845.0 g/mol
InChI-Schlüssel: MNYUZQUYRMXMMS-JSXAIPONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This particular compound is composed of multiple amino acids, each contributing to its unique structure and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria, which then produces the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the cysteine residue, forming disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Amino acid derivatives with specific protecting groups.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of cysteine residues results in disulfide-linked peptides, while reduction reverses this process.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactivity.

    Industry: Utilized in the development of peptide-based materials and drugs.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Leucyl-L-prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Another peptide with a similar structure but different amino acid composition.

    L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Shares some structural features but has distinct functional properties.

Uniqueness

L-Prolyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-valyl-L-seryl-L-asparagine is unique due to its specific amino acid sequence, which imparts unique biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer

674773-05-8

Molekularformel

C34H60N12O11S

Molekulargewicht

845.0 g/mol

IUPAC-Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H60N12O11S/c1-16(2)11-20(42-28(51)18-7-5-9-38-18)30(53)41-19(8-6-10-39-34(36)37)29(52)45-23(15-58)27(50)40-13-25(49)46-26(17(3)4)32(55)44-22(14-47)31(54)43-21(33(56)57)12-24(35)48/h16-23,26,38,47,58H,5-15H2,1-4H3,(H2,35,48)(H,40,50)(H,41,53)(H,42,51)(H,43,54)(H,44,55)(H,45,52)(H,46,49)(H,56,57)(H4,36,37,39)/t18-,19-,20-,21-,22-,23-,26-/m0/s1

InChI-Schlüssel

MNYUZQUYRMXMMS-JSXAIPONSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.